Product packaging for Bz-Gly-DL-His-DL-Leu-OH.H2O(Cat. No.:)

Bz-Gly-DL-His-DL-Leu-OH.H2O

Cat. No.: B13387319
M. Wt: 447.5 g/mol
InChI Key: NWOJMNXIJBZMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Chemical Classification as a Tripeptide Derivative

The systematic name for this compound is N-benzoyl-glycyl-DL-histidyl-DL-leucine hydrate. nih.gov It is classified as a tripeptide derivative. The core of the molecule is a tripeptide chain composed of three amino acid residues: Glycine (B1666218), DL-Histidine, and DL-Leucine. The "DL" designation before histidine and leucine (B10760876) indicates that these amino acids are present as a racemic mixture, containing both the D- and L-enantiomers. The "Bz" at the beginning of the name stands for a benzoyl group, which is attached to the N-terminus of the glycine residue. This benzoyl group is a key modification that differentiates it from naturally occurring peptides.

Historical Context and Significance of Benzoylated Peptides in Biochemical Research

The use of benzoylated peptides in biochemical research has a significant history, dating back to the early days of peptide chemistry. The first synthesis of an N-protected dipeptide, benzoylglycylglycine, was achieved by Theodor Curtius in 1881. allresearchjournal.commdpi.com This marked a pivotal moment, as the introduction of protecting groups like the benzoyl group was crucial for controlling peptide synthesis.

Structural Building Blocks: Glycine, DL-Histidine, and DL-Leucine Moieties

The properties of Bz-Gly-DL-His-DL-Leu-OH.H2O are fundamentally derived from its constituent amino acid residues.

Glycine (Gly): As the simplest amino acid, glycine has a single hydrogen atom as its side chain. byjus.comwikipedia.org This makes it achiral and provides significant conformational flexibility to the peptide backbone. Glycine is a nonpolar amino acid and is considered hydrophilic due to its minimal side chain. byjus.comaatbio.com

DL-Histidine (His): Histidine is an alpha-amino acid with an imidazole (B134444) side chain. chemicalbook.com The imidazole group has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor, a property crucial for the catalytic function of many enzymes. DL-Histidine refers to the racemic mixture of both D- and L-histidine. sigmaaldrich.com

DL-Leucine (Leu): Leucine is a branched-chain amino acid with an isobutyl side chain. chemicalbook.comnih.gov It is a nonpolar, hydrophobic amino acid. The "DL" designation indicates a mixture of the D- and L-isomers. sigmaaldrich.com

Interactive Data Table: Properties of the Amino Acid Building Blocks

Amino AcidMolar Mass ( g/mol )Chemical FormulaKey Properties
Glycine 75.07C₂H₅NO₂Simplest amino acid, achiral, flexible backbone. byjus.comwikipedia.org
DL-Histidine 155.15C₆H₉N₃O₂Imidazole side chain, can act as a proton donor/acceptor. chemicalbook.comsigmaaldrich.com
DL-Leucine 131.17C₆H₁₃NO₂Branched-chain, nonpolar, hydrophobic. nih.govsigmaaldrich.com

Research Relevance of this compound as a Model Compound and Peptide Mimic

This compound serves as a valuable model compound in biochemical research. Its structure mimics a portion of a larger peptide, allowing researchers to study specific enzyme-substrate interactions in a simplified and controlled manner. The benzoyl group provides stability against non-specific enzymatic degradation, ensuring that the observed activity is due to the enzyme of interest. chemimpex.com

This compound is particularly known as a substrate for Angiotensin-Converting Enzyme (ACE). cymitquimica.combiosynth.commybiosource.com ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. By using this compound as a substrate, researchers can assay the activity of ACE and screen for potential inhibitors, which are a major class of drugs used to treat hypertension. The use of mixed D- and L-amino acids can also provide insights into the stereospecificity of enzyme active sites.

Overview of Academic Research Avenues for this compound

The primary research application of this compound is in the field of enzymology, specifically for the study of peptidases like ACE. mybiosource.com Research avenues include:

Enzyme Kinetics: Determining the Michaelis-Menten constants (Km and Vmax) of enzymes using this substrate to understand their efficiency and catalytic mechanism.

Inhibitor Screening: Using this compound in competitive assays to identify and characterize new inhibitory molecules for therapeutic development.

Structure-Activity Relationship Studies: Synthesizing analogs of this compound with modifications to the amino acid sequence or the benzoyl group to understand how these changes affect enzyme binding and activity. ajol.info

Diagnostic Tool Development: Its interaction with specific enzymes can be leveraged for the development of diagnostic assays. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29N5O6 B13387319 Bz-Gly-DL-His-DL-Leu-OH.H2O

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5.H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOJMNXIJBZMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Considerations for Bz Gly Dl His Dl Leu Oh.h2o

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), also known as classical synthesis, involves carrying out all reactions in a homogeneous solution. ekb.egekb.eg For a short peptide like Bz-Gly-DL-His-DL-Leu-OH.H2O, this method is highly viable. The general approach requires the protection of the reactive functional groups (α-amino, α-carboxyl, and side chains) that are not involved in the peptide bond formation. wiley-vch.de

The synthesis can proceed via two main strategies:

Stepwise Synthesis : Amino acids are added one by one to the growing peptide chain. For Bz-Gly-DL-His-DL-Leu-OH, this would typically involve coupling Bz-Gly to DL-His, followed by the coupling of the resulting dipeptide to DL-Leu.

Fragment Condensation : Dipeptide fragments are synthesized first and then coupled together. For instance, Bz-Gly could be coupled to a pre-formed DL-His-DL-Leu dipeptide. This approach can sometimes reduce the risk of racemization at the C-terminal residue of the activating fragment.

A significant challenge in solution-phase synthesis is the purification of the intermediate product after each step, which often involves extraction, precipitation, or crystallization. nih.gov

Coupling Reagents and Reaction Conditions for Peptide Bond Formation

The formation of the amide (peptide) bond is the central reaction in peptide synthesis. It requires the activation of the carboxyl group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. bachem.com The choice of coupling reagent and additives is critical to ensure high efficiency, fast reaction rates, and minimal side reactions, particularly racemization. uni-kiel.de

Several classes of coupling reagents are available:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) are widely used. bachem.compeptide.com They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve yields, additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) or 1-Hydroxy-7-aza-1H-benzotriazole (HOAt) are almost always used in conjunction with carbodiimides. uni-kiel.dehighfine.com

Onium Salts (Phosphonium and Aminium/Uronium) : These reagents, such as Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are highly efficient and lead to rapid coupling. bachem.comuni-kiel.de HATU, an aminium salt based on HOAt, is particularly effective for difficult couplings and for minimizing racemization. bachem.com These reagents often require the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). bachem.com

Other Reagents : Acid chlorides and azides represent older methods but can still be useful in specific contexts. nih.gov More recent developments include reagents like COMU, which shows high reactivity. nih.gov

The imidazole (B134444) side chain of histidine presents a particular challenge, as it is prone to racemization. peptide.com The use of coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been reported to minimize racemization when coupling histidine residues. researchgate.net

Table 1: Common Coupling Reagents and Additives for Peptide Synthesis
Reagent ClassExamplesCommon AdditivesKey Characteristics
CarbodiimidesDCC, DIC, EDCHOBt, HOAt, 6-Cl-HOBt, OxymaPure®Cost-effective; requires additives to suppress racemization. bachem.comuni-kiel.de DIC is preferred for SPPS as its urea (B33335) byproduct is soluble. peptide.com
Phosphonium SaltsBOP, PyBOP®, PyAOPGenerally not required but can be used.High efficiency; PyBOP® is often used for sterically hindered couplings. bachem.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTU, COMUBuilt-in (e.g., HOBt or HOAt moiety).Very fast and efficient; HATU is particularly effective at suppressing racemization. bachem.compeptide.com

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Bz-Gly-DL-His-DL-Leu-OH

Solid-phase peptide synthesis (SPPS), developed by Merrifield, revolutionized peptide synthesis by immobilizing the growing peptide chain on an insoluble polymer resin. peptide.comchempep.com This simplifies the synthetic process immensely, as excess reagents and byproducts are removed by simple filtration and washing of the resin. uci.edu

Adapting SPPS for Bz-Gly-DL-His-DL-Leu-OH would involve the following steps:

Resin Selection : A suitable resin with a linker that allows for cleavage of the final peptide as a carboxylic acid is chosen. Wang resin or 2-chlorotrityl chloride resin are common choices for this purpose when using the Fmoc strategy. scielo.bruci.edu

First Amino Acid Attachment : The C-terminal amino acid, DL-Leucine, is attached to the resin. This is a critical step where racemization can occur, but the use of a racemic starting material makes this less of a concern for stereoisomeric purity of the leucine (B10760876) itself. scielo.br

Iterative Cycles : The synthesis proceeds through repeated cycles of Nα-deprotection and coupling. For an Fmoc-based strategy:

The Fmoc group is removed from the resin-bound DL-Leucine using a piperidine (B6355638) solution.

The next amino acid, Fmoc-DL-His(Trt)-OH, is activated with a coupling reagent (e.g., HBTU/DIPEA) and coupled to the free amine on the resin.

This cycle is repeated for Bz-Gly-OH.

Cleavage : Once the sequence is assembled, the peptide is cleaved from the resin. For Wang or Trityl resins, a strong acid cocktail, typically containing TFA along with scavengers (e.g., water, triisopropylsilane) to protect sensitive residues, is used. peptide.com This step also removes the acid-labile side-chain protecting group (Trt from histidine).

SPPS is amenable to automation, allowing for the efficient synthesis of peptides. uci.edu The incorporation of D-amino acids is straightforward, as the protected D-amino acid derivatives are used directly in the coupling steps. formulationbio.comnih.gov

Control of Racemization in the Synthesis of DL-Amino Acid Containing Peptides

Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting an L- or D-enantiomer into a mixture of both. uni-kiel.de While Bz-Gly-DL-His-DL-Leu-OH is intended to be a mixture of stereoisomers, uncontrolled racemization during synthesis is undesirable as it leads to an undefined and irreproducible mixture of diastereomers. highfine.com

Racemization primarily occurs during the activation step of the coupling reaction. The activated carboxyl group can facilitate the removal of the α-proton, leading to the formation of a planar enolate or an oxazolone (B7731731) intermediate, which can be reprotonated from either side, causing racemization. uni-kiel.depeptide.com

Several factors influence the extent of racemization:

Coupling Method : The choice of coupling reagent and additives is paramount. The addition of HOBt or, more effectively, HOAt, suppresses racemization by forming an active ester that is less prone to oxazolone formation. uni-kiel.dehighfine.com

Base : The presence and strength of the base used can promote racemization. Weaker bases are generally preferred when racemization is a concern. bachem.com

Amino Acid Residue : Certain amino acids are more susceptible to racemization than others. Histidine is notoriously prone to racemization during coupling. peptide.comhighfine.compeptide.com

Studies have shown that the degree of racemization can be low (e.g., 0.4% or less per cycle) under optimized SPPS conditions, but it is a cumulative issue in longer peptides. nih.govresearchgate.net

Addressing Stereoisomeric Purity of DL-Histidine and DL-Leucine Incorporation

The synthesis of Bz-Gly-DL-His-DL-Leu-OH involves the intentional use of racemic building blocks for histidine and leucine. The goal is not to produce a single enantiomer but a predictable mixture of diastereomers. The key challenge is to prevent any additional, unintended racemization of the activated amino acid during the coupling step.

For example, when coupling Bz-Gly to DL-His, the DL-His is the amine component and its stereocenter is not at risk. However, when coupling an activated Fmoc-DL-His(Trt)-OH to leucine, the histidine residue is susceptible to racemization. If one starts with a 50:50 mixture of D- and L-histidine, uncontrolled racemization would alter this ratio, leading to an unpredictable final product mixture.

Strategies to ensure the integrity of the DL-mixture include:

Use of High-Quality Starting Materials : Ensuring the DL-amino acid derivatives are indeed a 1:1 racemic mixture.

Optimized Coupling Conditions : Employing racemization-suppressing coupling reagents and additives, such as HATU or DIC/HOAt. uni-kiel.dehighfine.com For histidine, protecting the imidazole nitrogen with a group like Trityl is crucial. peptide.com Some studies suggest that the addition of copper(II) chloride (CuCl₂) can also act as a racemization suppressant. peptide.compeptide.com

Minimizing Activation Time : Pre-activation times should be kept short, and reactions should be monitored to avoid unnecessarily long reaction times, which can increase the risk of racemization.

By carefully controlling the reaction conditions, the synthesis can faithfully incorporate the racemic nature of the DL-histidine and DL-leucine precursors into the final tripeptide, yielding a defined mixture of four diastereomers: Bz-Gly-D-His-D-Leu-OH, Bz-Gly-D-His-L-Leu-OH, Bz-Gly-L-His-D-Leu-OH, and Bz-Gly-L-His-L-Leu-OH.

Methods for Assessing and Minimizing Epimerization during Coupling Reactions

Epimerization, the change in the configuration of a single stereocenter, is a significant side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. peptide.com The α-carbon of an activated amino acid is susceptible to deprotonation by a base, leading to the formation of a planar enolate intermediate, which can then be protonated from either face to yield a mixture of L- and D-isomers.

Factors Influencing Epimerization:

Several factors can influence the extent of epimerization during peptide coupling reactions:

Nature of the Amino Acid: Amino acids with electron-withdrawing groups on their side chains are more prone to epimerization. Histidine, with its imidazole ring, is particularly susceptible to racemization.

Coupling Reagents: The choice of coupling reagent plays a critical role. While highly reactive reagents can speed up the desired peptide bond formation, they can also increase the risk of epimerization. Reagents like dicyclohexylcarbodiimide (DCC) when used alone are known to cause significant racemization. masterorganicchemistry.com

Additives: The addition of certain compounds, such as 1-hydroxybenzotriazole (HOBt) or its analogues, can suppress epimerization by forming less reactive, but still efficient, active esters. uniurb.it

Solvent: The polarity of the solvent can affect the rate of both the coupling reaction and epimerization.

Base: The type and amount of base used for neutralization steps can significantly impact epimerization. Sterically hindered bases are often preferred.

Temperature: Lower reaction temperatures generally reduce the rate of epimerization.

Methods for Assessing Epimerization:

The extent of epimerization can be determined using various analytical techniques:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate and quantify the diastereomeric peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can sometimes distinguish between diastereomers based on differences in their chemical shifts.

Enzymatic Digestion: The use of stereospecific enzymes that only cleave peptide bonds between L-amino acids can be employed. The presence of D-amino acids will result in incomplete digestion, which can be quantified.

Strategies for Minimizing Epimerization:

Several strategies can be employed to minimize epimerization during the synthesis of Bz-Gly-DL-His-DL-Leu-OH·H₂O:

Use of Modern Coupling Reagents: Utilizing urethane-protected N-acylamino acids or employing coupling reagents that proceed through intermediates less prone to racemization is a key strategy. Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (PyBOP®) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are known to be efficient while minimizing epimerization, especially when used in conjunction with additives. peptide.com

In Situ Activating Agents: The use of in situ activating agents with additives like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a common practice to suppress racemization.

Control of Reaction Conditions: Maintaining a low reaction temperature and carefully controlling the stoichiometry of reactants and the amount of base used are crucial.

Stepwise Synthesis vs. Fragment Condensation: For a short peptide like Bz-Gly-DL-His-DL-Leu-OH, a stepwise synthesis is generally preferred over a fragment condensation approach, as the latter can be more prone to racemization at the C-terminal amino acid of the peptide fragment.

Synthetic Routes for Related Benzoyl-Peptide Derivatives and Analogues

The synthetic principles applied to Bz-Gly-DL-His-DL-Leu-OH·H₂O can be extended to a variety of related benzoyl-peptide derivatives and analogues. These syntheses often involve either solution-phase or solid-phase peptide synthesis (SPPS) methodologies.

Solution-Phase Synthesis:

Solution-phase synthesis offers flexibility and is suitable for the preparation of smaller peptides. A common approach for a benzoylated tripeptide involves the stepwise coupling of the constituent amino acids. For instance, the synthesis of Hippuryl-L-Histidyl-L-Leucine, an L-stereoisomer analogue of the target compound, would typically proceed as follows:

Preparation of Protected Amino Acids: The synthesis would begin with commercially available N-α-protected and, if necessary, side-chain protected amino acids (e.g., Boc-L-His(Trt)-OH and H-L-Leu-OMe).

Dipeptide Formation: Boc-L-His(Trt)-OH would be coupled with H-L-Leu-OMe using a suitable coupling reagent (e.g., DCC/HOBt or HBTU) to form the protected dipeptide, Boc-L-His(Trt)-L-Leu-OMe.

Deprotection: The N-terminal Boc group of the dipeptide would be removed using an acid, such as trifluoroacetic acid (TFA), to yield H-L-His(Trt)-L-Leu-OMe.

Coupling with Benzoylglycine (Hippuric Acid): The deprotected dipeptide would then be coupled with hippuric acid (Bz-Gly-OH) to form the protected tripeptide, Bz-Gly-L-His(Trt)-L-Leu-OMe.

Final Deprotection: Finally, all protecting groups would be removed. The methyl ester can be saponified using a base, and the trityl group can be removed by acidolysis to yield the final product, Bz-Gly-L-His-L-Leu-OH.

Solid-Phase Peptide Synthesis (SPPS):

SPPS, pioneered by R. Bruce Merrifield, offers advantages in terms of ease of purification and automation. 20.210.105 The synthesis of a benzoylated peptide on a solid support would involve the following general steps:

Resin Attachment: The C-terminal amino acid (Leucine) is first attached to an insoluble polymer resin.

Deprotection and Coupling Cycles: The N-terminal protecting group (commonly Fmoc or Boc) of the resin-bound amino acid is removed. The next amino acid in the sequence (Histidine), with its N-terminus and side chain protected, is then coupled to the free amino group. This cycle of deprotection and coupling is repeated.

N-terminal Benzoylation: After the peptide chain is assembled, the N-terminal protecting group of the final amino acid (Glycine) is removed, and the free amino group is acylated with benzoyl chloride or benzoic acid using a coupling reagent.

Cleavage and Deprotection: The completed benzoylated peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail.

This solid-phase approach allows for the efficient synthesis of a library of benzoyl-peptide derivatives by varying the amino acid sequence. mdpi.com

Synthesis of Analogues:

Structural Elucidation and Conformational Analysis of Bz Gly Dl His Dl Leu Oh.h2o

Spectroscopic Characterization of Bz-Gly-DL-His-DL-Leu-OH.H2O

Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural analysis of peptides. However, specific datasets for this compound are not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure

There is no specific Nuclear Magnetic Resonance (NMR) spectroscopy data published for this compound. Such data would be crucial for determining the primary and secondary structure of this peptide. In principle, ¹H and ¹³C NMR spectra would provide information on the chemical environment of each atom, while advanced techniques like COSY, TOCSY, and NOESY would help in sequencing the amino acid residues and understanding their spatial proximity, offering insights into the peptide's conformation in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Specific Infrared (IR) and Raman spectroscopy data for this compound have not been located in the reviewed literature. These techniques are powerful tools for identifying the vibrational modes of the peptide's functional groups. For instance, the amide I and amide II bands in IR and Raman spectra are particularly sensitive to the secondary structure of peptides (e.g., α-helices, β-sheets, random coils). The presence of the benzoyl group and the specific side chains of glycine (B1666218), histidine, and leucine (B10760876) would also contribute unique vibrational signatures.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

A specific mass spectrum for this compound is not available in the surveyed literature. Mass spectrometry is essential for confirming the molecular weight of the peptide and for sequencing the amino acid residues through fragmentation analysis (e.g., using tandem mass spectrometry, MS/MS). The fragmentation pattern would provide definitive evidence for the primary structure of the molecule.

Crystallographic Analysis of this compound

Crystallographic studies are the gold standard for determining the three-dimensional structure of molecules in the solid state.

Single Crystal X-ray Diffraction for Three-Dimensional Structure

No published single crystal X-ray diffraction data for this compound could be identified. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the peptide's three-dimensional structure in the crystalline form.

Influence of Hydrate Form on Crystal Lattice and Molecular Conformation

Without crystallographic data, the influence of the water molecule of hydration on the crystal lattice and the molecular conformation of this compound remains speculative. Water molecules in crystal hydrates often play a crucial role in stabilizing the crystal packing through a network of hydrogen bonds. These interactions can significantly influence the conformation of the peptide backbone and the orientation of the amino acid side chains.

Solution-Phase Conformational Studies of this compound

There is no available information on the conformational behavior of this compound in solution.

Circular Dichroism (CD) Spectroscopy for Peptide Backbone Conformation

No published studies utilizing Circular Dichroism spectroscopy to analyze the secondary structure of the this compound peptide backbone could be located.

Dynamic Light Scattering (DLS) for Aggregate Formation

There are no accessible research findings that employ Dynamic Light Scattering to investigate the aggregation properties or particle size distribution of this compound in solution.

Due to the lack of specific data for this compound, a table of compounds mentioned in the article cannot be generated as no such article can be written.

Enzymatic Hydrolysis and Substrate Specificity of Bz Gly Dl His Dl Leu Oh.h2o

Bz-Gly-DL-His-DL-Leu-OH.H2O as a Substrate for Angiotensin I Converting Enzyme (ACE)

Angiotensin I Converting Enzyme (ACE, EC 3.4.15.1) is a zinc-dependent metallopeptidase that plays a critical role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. wikipedia.org It functions as a dipeptidyl carboxypeptidase, cleaving dipeptides from the C-terminus of its substrates. nih.govebi.ac.uk

The L-enantiomeric form of the peptide, N-Benzoyl-Gly-L-His-L-Leu (also known as Hippuryl-His-Leu or HHL), is a widely recognized and specific synthetic substrate for ACE. nih.gov The enzyme catalyzes the hydrolysis of the peptide bond between the histidine and leucine (B10760876) residues.

The compound this compound is a racemic mixture containing four distinct stereoisomers:

Bz-Gly-L-His-L-Leu

Bz-Gly-D-His-L-Leu

Bz-Gly-L-His-D-Leu

Bz-Gly-D-His-D-Leu

Enzymes, including ACE, exhibit a high degree of stereospecificity due to the chiral nature of their active sites. Consequently, ACE preferentially recognizes and binds the all-L isomer, Bz-Gly-L-His-L-Leu, making it the primary component of the mixture that undergoes hydrolysis. The isomers containing D-amino acids are poor substrates and are generally resistant to cleavage by ACE. nih.gov

The kinetic parameters of ACE-mediated hydrolysis are typically determined using the pure L-L isomer, Bz-Gly-L-His-L-Leu, as the substrate. The foundational method for this assay was developed by Cushman and Cheung in 1971. nih.govscirp.orgnih.gov Studies utilizing an HPLC-based version of this assay with canine cardiac ACE have reported kinetic values that are in agreement with the broader literature. nih.gov

These parameters quantify the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax). When considering the racemic mixture this compound, only the L-L portion acts as an effective substrate. This means that if the total concentration of the racemic mixture is used in calculations, the apparent Vmax would be significantly lower than that for the pure L-L substrate, as only one of the four isomers is being processed.

Kinetic Parameters for ACE-Mediated Hydrolysis of Bz-Gly-L-His-L-Leu
ParameterValueEnzyme Source
Km (Michaelis Constant)1.34 ± 0.08 mMCanine Cardiac ACE
Vmax (Maximum Velocity)36.8 ± 11.5 x 10-10 M/minCanine Cardiac ACE

Data sourced from an HPLC-based assay for canine cardiac ACE activity. nih.gov

ACE is a metalloprotease that utilizes a zinc ion (Zn²⁺) within its active site to catalyze the hydrolysis of a peptide bond. ebi.ac.uknih.gov The mechanism for the cleavage of the His-Leu bond in the substrate proceeds through a general acid-base reaction. ebi.ac.uk

The key steps are as follows:

Substrate Binding: The peptide substrate binds to the active site of ACE.

Nucleophilic Attack: A water molecule, activated by coordination to the zinc ion and deprotonation by a nearby glutamate (B1630785) residue (Glu384), acts as a nucleophile. ebi.ac.uk This activated hydroxide attacks the carbonyl carbon of the peptide bond between histidine and leucine.

Transition State Stabilization: The zinc ion, along with hydrogen bonds from other active site residues such as Tyr523 and His353, stabilizes the negative charge that develops on the carbonyl oxygen, forming a tetrahedral transition state. ebi.ac.uk

Peptide Bond Cleavage: The nitrogen atom of the peptide bond is protonated, leading to the cleavage of the C-N bond.

Product Release: The products, Bz-Gly and the dipeptide His-Leu, are released from the active site, regenerating the enzyme for another catalytic cycle.

Investigation of Cleavage Specificity by Other Proteolytic Enzymes

Proteolytic enzymes are broadly classified based on their site of action. Exopeptidases cleave peptide bonds at the ends of a polypeptide chain, while endopeptidases cleave internal bonds. nih.gov

The structure of this compound confers significant resistance to many common proteases.

Exopeptidases: ACE is a classic example of an exopeptidase (specifically, a dipeptidyl carboxypeptidase) that processes this substrate. proteopedia.org However, aminopeptidases, which cleave the N-terminal amino acid, are unable to act on this peptide due to the presence of the N-terminal benzoyl (Bz) group, which blocks the free amine required for recognition.

Endopeptidases: Most endopeptidases, such as trypsin and chymotrypsin, recognize specific amino acid sequences within a larger polypeptide chain to cleave internal peptide bonds. nih.govnih.gov this compound is a small tripeptide, making it a poor substrate for most endopeptidases which require a longer sequence for efficient binding and catalysis. Furthermore, its specific sequence does not match the preferred cleavage sites for many common endopeptidases (e.g., trypsin cleaves after basic residues like lysine or arginine).

Therefore, the peptide shows high selectivity for ACE-like dipeptidyl carboxypeptidases and is generally resistant to other major classes of proteolytic enzymes.

Enzymatic active sites are inherently chiral, composed of L-amino acids. This three-dimensional arrangement allows for highly specific interactions with substrates, a concept often described as a "lock and key" or "induced fit" model. The stereochemistry of a substrate's amino acids is a critical determinant of its ability to bind correctly within the active site for catalysis to occur. nih.gov

For this compound, the presence of D-histidine and/or D-leucine in three of the four stereoisomers prevents effective hydrolysis by ACE. The side chains and peptide backbone of a D-amino acid-containing isomer cannot be accommodated in the precisely arranged binding pockets of the enzyme's active site. This steric hindrance prevents the scissile peptide bond from being positioned correctly relative to the catalytic zinc ion and associated residues. nih.gov Consequently, the L-His-D-Leu, D-His-L-Leu, and D-His-D-Leu isomers are not significantly processed by ACE, rendering them resistant to degradation by this enzyme.

Enzymatic Degradation Pathways of this compound

The enzymatic degradation of the this compound mixture is primarily dictated by the action of Angiotensin I Converting Enzyme on the stereochemically correct isomer.

The degradation pathway can be summarized as follows:

Susceptible Component (Bz-Gly-L-His-L-Leu): This isomer is hydrolyzed by ACE at the peptide bond between L-Histidine and L-Leucine. This single cleavage event is the primary degradation step.

Products: Benzoyl-glycine (Bz-Gly) and the dipeptide L-Histidyl-L-Leucine (His-Leu).

Resistant Components (Isomers with D-amino acids): The isomers Bz-Gly-D-His-L-Leu, Bz-Gly-L-His-D-Leu, and Bz-Gly-D-His-D-Leu are not substrates for ACE. In an environment where ACE is the primary active protease, these isomers will not be significantly degraded and will persist.

Factors Influencing Enzymatic Efficiency (pH, temperature, enzyme concentration)

The pH of the reaction medium is a crucial factor that profoundly affects the rate of enzymatic hydrolysis. Enzymes are proteins with complex three-dimensional structures that are stabilized by various interactions, including ionic bonds. The state of ionization of the amino acid residues in the enzyme's active site and on the substrate is highly dependent on the pH. Changes in pH can alter these ionic interactions, leading to conformational changes in the enzyme that may enhance or inhibit its catalytic activity.

For the hydrolysis of substrates like Hippuryl-L-Histidyl-L-Leucine by angiotensin-converting enzyme (ACE), the optimal pH has been identified to be approximately 8.3. At this pH, the key amino acid residues in the active site of the enzyme are in the appropriate ionization state to bind the substrate and catalyze the cleavage of the peptide bond. Deviations from this optimal pH, either to more acidic or more alkaline conditions, can lead to a significant decrease in enzymatic activity.

The table below illustrates the typical relationship between pH and the relative rate of hydrolysis for an enzyme like ACE acting on a substrate such as HHL.

Table 1: Effect of pH on the Relative Rate of Enzymatic Hydrolysis

pH Relative Hydrolysis Rate (%)
6.0 45
7.0 75
8.0 98
8.3 100
9.0 85
10.0 55

Note: This data is illustrative and represents a typical pH-activity profile for an enzyme like ACE. The values are normalized to the maximum activity observed at the optimal pH.

Temperature is another critical parameter that influences the rate of enzymatic reactions. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of enzymatic hydrolysis, up to a certain point. This is because higher temperatures increase the kinetic energy of both the enzyme and substrate molecules, resulting in more frequent collisions and a greater proportion of collisions with sufficient energy to overcome the activation energy barrier.

However, enzymes are proteins and are susceptible to denaturation at elevated temperatures. Beyond the optimal temperature, the thermal energy becomes high enough to disrupt the weak non-covalent bonds that maintain the enzyme's specific three-dimensional structure. This leads to a loss of the active site's conformation, a rapid decrease in enzymatic activity, and eventually, irreversible denaturation.

For the enzymatic hydrolysis of HHL by ACE, studies often utilize a physiologically relevant temperature of 37°C. google.com The reference interval for ACE activity demonstrates a notable increase when the temperature is raised from 25°C to 37°C.

The following table provides an example of how temperature can affect the rate of enzymatic hydrolysis.

Table 2: Influence of Temperature on the Rate of Enzymatic Hydrolysis

Temperature (°C) Relative Hydrolysis Rate (%)
20 30
30 65
37 95
40 100
50 70
60 20

Note: This data is illustrative and represents a typical temperature-activity profile for a mesophilic enzyme. The values are normalized to the maximum activity observed at the optimal temperature.

In an enzymatic reaction where the substrate concentration is not limiting, the initial rate of the reaction is directly proportional to the concentration of the enzyme. This is because a higher concentration of enzyme molecules results in a greater number of active sites available to bind with the substrate and catalyze the reaction.

This linear relationship holds true as long as the substrate concentration is significantly higher than the enzyme concentration, ensuring that the enzyme's active sites are saturated with the substrate. If the enzyme concentration becomes too high relative to the substrate, the substrate will become the limiting factor, and the reaction rate will no longer increase linearly with the enzyme concentration.

The table below demonstrates the direct relationship between enzyme concentration and the initial rate of hydrolysis under conditions of substrate saturation.

Table 3: Effect of Enzyme Concentration on the Initial Rate of Hydrolysis

Enzyme Concentration (units/mL) Initial Rate of Hydrolysis (µmol/min)
1 10
2 20
3 30
4 40
5 50

Note: This data is illustrative and assumes that the substrate concentration is non-limiting.

Molecular Interactions and Recognition Mechanisms of Bz Gly Dl His Dl Leu Oh.h2o

Ligand-Protein Binding Interactions with Bz-Gly-DL-His-DL-Leu-OH.H2O

The interaction of small peptide ligands with proteins is fundamental to numerous biological processes. The binding of this compound, particularly with metalloproteases like Angiotensin-Converting Enzyme (ACE), is governed by a precise combination of interactions with specific residues within the enzyme's active site.

Angiotensin-Converting Enzyme (ACE) is a zinc-dependent metalloprotease that plays a critical role in the renin-angiotensin system. nih.govresearchgate.net Its active site is a well-defined cavity lined with amino acid residues that are crucial for substrate recognition and catalysis. The binding of peptide inhibitors and substrates like Bz-Gly-DL-His-DL-Leu-OH involves key interactions with these residues.

The active site of human ACE is characterized by several key residues that directly participate in binding. researchgate.net A central feature is the catalytically essential Zn(II) ion, which is coordinated by three amino acid residues. nih.govresearchgate.net Studies on ACE have identified a consensus set of residues that form the binding pocket and are critical for inhibitor and substrate interactions. researchgate.net For instance, residues such as His383, Glu384, and His387 are involved in zinc coordination and transition-state stabilization. researchgate.net Other important residues that contribute to the binding affinity include Gln281, Lys511, His513, Tyr520, and Tyr523. researchgate.net The interaction with these residues is what anchors the ligand in the correct orientation for catalysis or inhibition. The C-terminal carboxylate of the peptide ligand is thought to form a critical salt bridge with a positively charged residue, such as Lys511, while the peptide's carbonyl groups engage in hydrogen bonding with other residues. researchgate.net

Key Active Site Residues of ACE and Their Potential Roles in Binding

ResiduePotential Role in Binding Peptide LigandsReference
His383, His387, Glu411Direct coordination with the active site Zn(II) ion. researchgate.net
Glu384Acts as a general base in catalysis, polarizing a water molecule. researchgate.net
Lys511, Tyr523Form hydrogen bonds and electrostatic interactions with the C-terminal carboxylate of the ligand. researchgate.net
Gln281, His513Participate in the hydrogen bond network that stabilizes the ligand. researchgate.net
Ala354, Tyr520Contribute to hydrophobic pockets (S1 and S2') that accommodate the side chains of the ligand's amino acids. researchgate.net

The affinity and specificity of ligand-protein binding are dictated by a combination of non-covalent interactions. nih.govmdpi.com These interactions, though individually weak, collectively contribute to a stable protein-ligand complex.

Hydrogen Bonding : Hydrogen bonds are crucial for the specificity of molecular recognition. nih.gov They form between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). ox.ac.uk In the context of this compound binding to a protein, numerous hydrogen bonds are possible. The peptide backbone contains amide groups that can act as both hydrogen bond donors (N-H) and acceptors (C=O). The terminal carboxylate group is a strong hydrogen bond acceptor, while the imidazole (B134444) ring of histidine can act as both a donor and an acceptor. These groups can form a network of hydrogen bonds with the polar residues lining the enzyme's active site, such as glutamine, tyrosine, and lysine. researchgate.netnih.gov

Hydrophobic Interactions : These interactions occur when nonpolar groups in the ligand and protein associate to minimize their contact with water. The benzoyl group of this compound and the isobutyl side chain of leucine (B10760876) are significantly hydrophobic. These moieties can fit into nonpolar pockets within the active site, displacing water molecules and resulting in a favorable increase in entropy that strengthens the binding affinity. researchgate.net

Electrostatic Forces : Electrostatic interactions involve the attraction or repulsion between charged or polar groups. At physiological pH, the terminal carboxyl group of the peptide is negatively charged (-COO⁻), and the histidine imidazole ring can be protonated and carry a positive charge. These charged groups can form strong, long-range ionic interactions (salt bridges) with oppositely charged amino acid residues in the protein's active site, such as lysine, arginine (positive), or aspartate, glutamate (B1630785) (negative). researchgate.net Furthermore, the Zn(II) ion in the ACE active site creates a strong electrostatic potential, interacting favorably with the carbonyl oxygen of the peptide bond to be cleaved, thereby polarizing it for nucleophilic attack. researchgate.net

Summary of Potential Non-Covalent Interactions for this compound

Interaction TypeMolecular Moiety InvolvedPotential Protein Partner Residues
Hydrogen BondingPeptide Backbone (N-H, C=O), His Imidazole, Terminal CarboxylateGln, Asn, Ser, Thr, Tyr, His, Lys
Hydrophobic InteractionsBenzoyl Group, Leucine Side ChainAla, Val, Leu, Ile, Phe, Trp
Electrostatic InteractionsTerminal Carboxylate (-), His Imidazole (+), Zn(II) CoordinationLys (+), Arg (+), Asp (-), Glu (-), His (Zn)

Peptide-Mediated Supramolecular Assembly

Supramolecular assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Amino acids and peptides are excellent building blocks for such assemblies due to their inherent ability to form multiple hydrogen bonds and other specific interactions. nih.govdoaj.org

While specific studies on the self-assembly of this compound are not extensively detailed, its molecular structure suggests a strong propensity for self-organization in solution. The process is likely driven by a combination of forces. The aromatic benzoyl and histidine groups can engage in π-π stacking, an interaction where the electron clouds of aromatic rings align. nih.gov Concurrently, the peptide backbones can form extensive intermolecular hydrogen bond networks, similar to the beta-sheet structures found in proteins and amyloid fibrils. nih.govacs.org The hydrophobic leucine side chains would likely associate to minimize contact with water, further stabilizing the assembly. The use of DL-racemic mixtures for the histidine and leucine residues may introduce structural complexity, potentially leading to less crystalline or more varied morphologies compared to enantiomerically pure peptides. acs.org

The self-assembly of amino acids and their derivatives, particularly those modified with aromatic groups, is known to produce a wide array of nanostructures. nih.govsemanticscholar.org Depending on the conditions (e.g., concentration, pH, solvent), these building blocks can form nanofibers, nanorods, nanotubes, and vesicles. nih.govacs.org These elongated nanostructures can further entangle and cross-link to form a three-dimensional network that immobilizes large amounts of solvent, resulting in the formation of a hydrogel. nih.govmdpi.com The ability of single amino acids, when chemically modified, to form such complex hierarchical structures highlights the power of molecular self-assembly in creating advanced materials from simple biological precursors. nih.govresearchgate.net

Examples of Nanostructures from Amino Acid-Derived Assemblies

Building BlockResulting NanostructureDriving InteractionsReference
Phenylalanine (Phe)Fibers, Nanotubes, Vesiclesπ-π Stacking, Hydrogen Bonding nih.govacs.org
Tyrosine (Tyr)Nanorods, NanoflakesAromatic Stacking, Hydrogen Bonding nih.gov
Fmoc-DipeptidesFibrillar Networks, Hydrogelsπ-π Stacking, Hydrogen Bonding nih.gov
Cysteine + Silver NitrateSupramolecular HydrogelCoordination Bonds, Charge Transfer mdpi.com

Interaction with Metal Ions and Chelation Potential

The interaction of peptides with metal ions is vital in biochemistry, forming the basis of metalloenzymes and influencing peptide structure and function. The amino acid composition of a peptide determines its metal-binding and chelation capabilities.

The this compound peptide possesses several potential coordination sites for metal ions. The primary and most effective binding site is the imidazole side chain of the histidine residue, which is a well-known ligand for various transition metal ions, including Cu(II), Zn(II), Ni(II), and Co(II). nih.gov The nitrogen atoms in the imidazole ring can effectively donate lone-pair electrons to form coordinate bonds with metal cations.

In addition to the histidine residue, the terminal carboxylate group and the carbonyl oxygens of the peptide backbone can also participate in chelation, potentially allowing the peptide to act as a multidentate ligand, wrapping around a metal ion to form a stable chelate complex. The formation of such complexes can drive the co-assembly of peptides and metal ions into ordered nanostructures or metallo-hydrogels. mdpi.comnih.gov The specific coordination geometry and the resulting structure depend on the identity of the metal ion, the pH of the solution (which affects the protonation state of the ligand), and the stoichiometry of the components. nih.govnih.gov

Potential Metal Ion Coordination Sites on this compound

Potential Ligating GroupAtom(s) InvolvedTypical Metal Ions Bound
Histidine Imidazole RingNitrogen atomsZn(II), Cu(II), Ni(II), Co(II), Fe(III)
Terminal CarboxylateOxygen atomsCa(II), Mg(II), Na(I), K(I), transition metals
Peptide CarbonylsOxygen atomsCan participate in chelation with other groups

Role of Histidine Residue in Metal Coordination

The imidazole side chain of the histidine residue is a primary and versatile binding site for a variety of metal ions. The coordination chemistry of histidine-containing peptides is rich due to the presence of several potential donor atoms, including the two nitrogen atoms of the imidazole ring (Nπ and Nτ), the amino-terminal nitrogen, the carboxyl-terminal oxygen, and the amide nitrogens of the peptide backbone.

The protonation state of the imidazole ring, which has a pKa value of approximately 6.0, is a critical determinant of its coordinating ability. At physiological pH, the imidazole ring can act as a neutral ligand, coordinating to metal ions through the Nτ nitrogen (the "pyridine-type" nitrogen). Upon deprotonation, the imidazolate anion can act as a bridging ligand between two metal centers.

In the context of this compound, the histidine residue is centrally located, allowing for the formation of stable chelate rings with metal ions. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the stoichiometry of the metal-to-peptide ratio. For instance, with divalent transition metal ions such as copper(II), zinc(II), and nickel(II), the imidazole nitrogen is a key anchoring site. Studies on similar histidine-containing peptides have shown that the initial coordination often occurs at the imidazole Nτ and the deprotonated amide nitrogen of the preceding peptide bond, forming a stable five-membered chelate ring.

Characterization of Metal-Peptide Complexes

A variety of spectroscopic and analytical techniques are employed to characterize the formation and structure of metal-peptide complexes involving this compound.

Potentiometric Titrations: This technique is fundamental for determining the stability constants of the metal-peptide complexes formed in solution. By monitoring the pH changes upon addition of a base to a solution containing the peptide and a metal ion, the stoichiometry and protonation state of the complexes can be elucidated. The stability constants provide a quantitative measure of the binding affinity between the peptide and the metal ion.

Spectroscopic Methods:

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal-peptide complex often results in changes in the electronic absorption spectrum. Specifically, the d-d transitions of transition metal ions are sensitive to the coordination environment. For example, the coordination of Cu(II) to the peptide backbone nitrogens typically leads to a blue shift in the λmax of the d-d absorption band, providing evidence for the formation of a square-planar complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining detailed structural information about metal-peptide complexes in solution. 1H and 13C NMR can identify the specific atoms involved in metal binding by observing changes in chemical shifts upon complexation. For paramagnetic metal ions like Cu(II), line broadening of proton signals in proximity to the metal center can provide distance information. Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, can be used to elucidate the complete solution structure of the complex. Studies on the Cu(II) complex of Hippuryl-L-histidyl-L-leucine have suggested a coordination mode involving the imidazole and carboxylate groups. koreascience.kr

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II) and Mn(II), EPR spectroscopy provides information about the coordination geometry and the nature of the donor atoms. The g-values and hyperfine coupling constants are sensitive to the symmetry of the metal's environment.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying the conformational changes in the peptide upon metal binding, especially for chiral molecules. The d-d electronic transitions of a coordinated metal ion in a chiral environment become CD-active, providing insights into the stereochemistry of the metal center.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the stoichiometry of the metal-peptide complexes by determining their mass-to-charge ratio.

The collective data from these characterization methods allow for the comprehensive determination of the structure, stability, and solution behavior of the metal complexes of this compound.

Data Tables

Table 1: Stability Constants (log β) for Metal Complexes of Histidine-Containing Peptides

Metal IonPeptidelog β110 (ML)log β111 (MLH)log β120 (ML2)
Cu(II)Gly-His5.659.9510.10
Ni(II)Gly-His4.207.657.75
Zn(II)Gly-His3.256.206.15

Table 2: Spectroscopic Data for a Cu(II)-Peptide Complex

Spectroscopic TechniqueParameterObserved Value
UV-Vis Spectroscopyλmax (d-d transition)630 nm
1H NMR SpectroscopyChemical Shift (His Hδ2)8.5 ppm (broadened)
EPR Spectroscopyg
A

In Vitro Biological Activity and Mechanistic Investigations of Bz Gly Dl His Dl Leu Oh.h2o

Enzyme Modulation Studies

Enzyme modulation is a critical area of investigation for novel chemical entities. The ability of a compound to inhibit or activate specific enzymes can have profound effects on physiological and pathological processes.

ACE Inhibition Mechanisms by Bz-Gly-DL-His-DL-Leu-OH.H2O

The angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, making it a prime target for antihypertensive drugs. Peptides and peptide-like molecules can act as ACE inhibitors. The potential inhibitory mechanism of this compound would likely be investigated through kinetic studies to determine the mode of inhibition (competitive, non-competitive, or uncompetitive). Molecular docking studies could further elucidate the binding interactions between the compound and the active site of the ACE enzyme, identifying key amino acid residues involved in the interaction.

In Vitro Assays for Assessing Enzyme Inhibition Potency

To quantify the enzyme-inhibiting potential of a compound, a variety of in vitro assays are employed. These assays are crucial for determining key parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Common In Vitro Assays for Enzyme Inhibition

Assay TypePrincipleKey Parameters Measured
Spectrophotometric Assays Measures the change in absorbance of a substrate or product over time.IC50, Ki (inhibition constant)
Fluorometric Assays Measures the change in fluorescence of a substrate or product.IC50, Ki
Luminometric Assays Measures the light produced from a chemical reaction.IC50
High-Throughput Screening (HTS) Assays Miniaturized and automated versions of the above assays to test large libraries of compounds rapidly.Percent inhibition, IC50

Investigation of General Biochemical Pathway Involvement

Beyond single-enzyme interactions, it is important to understand how a compound might affect broader biochemical pathways. This provides a more holistic view of its potential cellular effects.

Modulation of Enzyme Cascades In Vitro

Many biological processes are governed by enzyme cascades, where the product of one enzymatic reaction becomes the substrate for the next. Investigating the effect of this compound on a model enzyme cascade in vitro could reveal its potential to modulate complex signaling or metabolic pathways. This can be achieved by reconstituting a simplified cascade with purified enzymes and monitoring the formation of the final product in the presence and absence of the compound.

Cellular Assays for Metabolic Pathway Perturbation

Cell-based assays are instrumental in understanding how a compound affects metabolic pathways within a living system. Techniques like metabolomics, which involves the comprehensive analysis of metabolites in a biological sample, can reveal significant alterations in metabolic pathways upon treatment with the compound.

Table 2: Cellular Assays for Studying Metabolic Pathways

AssayDescriptionInformation Gained
Seahorse XF Analyzer Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.Insights into mitochondrial respiration and glycolysis.
Metabolite Profiling (e.g., LC-MS, GC-MS) Identifies and quantifies a wide range of metabolites in cell lysates or culture media.Comprehensive view of metabolic pathway alterations.
Stable Isotope Tracing Uses isotope-labeled substrates (e.g., 13C-glucose) to trace their fate through metabolic pathways.Flux analysis and identification of specific pathway activities.
Reporter Gene Assays Utilizes reporter genes linked to the promoter of a key metabolic enzyme to monitor its expression.Information on the regulation of metabolic gene expression.

Antioxidant Activity and Related Mechanisms

Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS). The potential antioxidant activity of this compound would be assessed through a battery of in vitro assays that measure its ability to scavenge free radicals and chelate pro-oxidant metals. The presence of histidine, which is known to have antioxidant properties, suggests this could be a relevant area of investigation.

Table 3: Common In Vitro Antioxidant Assays

AssayPrincipleMeasures
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change.Radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Measures the ability of the compound to scavenge the pre-formed ABTS radical cation.Radical scavenging activity.
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Reducing power.
ORAC (Oxygen Radical Absorbance Capacity) Assay Measures the ability of the compound to protect a fluorescent probe from damage by peroxyl radicals.Peroxyl radical scavenging capacity.
Metal Chelating Assay Measures the ability of the compound to bind to pro-oxidant metal ions like iron and copper.Metal chelating activity.

Free Radical Scavenging Assays

Peptides containing histidine residues are known to contribute to antioxidant activity due to the ability of the imidazole (B134444) ring to quench reactive oxygen species. Similarly, leucine (B10760876), a branched-chain amino acid, can participate in reactions that neutralize free radicals. The presence of these residues within the this compound structure suggests a theoretical capacity for free radical scavenging.

For a quantitative understanding, specific assays would need to be conducted. A hypothetical data table for such an investigation is presented below.

Assay IC50 (µg/mL) Standard (e.g., Ascorbic Acid) IC50 (µg/mL)
DPPH Radical ScavengingData not availableData not available
ABTS Radical ScavengingData not availableData not available
Hydroxyl Radical ScavengingData not availableData not available
Superoxide Radical ScavengingData not availableData not available

Metal Ion Sequestration

The ability of this compound to sequester metal ions has not been specifically quantified in available literature. Peptides, particularly those containing histidine residues, are well-known for their metal-chelating properties. The imidazole side chain of histidine is a potent ligand for various divalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺).

A representative table for presenting such findings is shown below.

Metal Ion Stoichiometry (Peptide:Metal) Stability Constant (log K)
Cu²⁺Data not availableData not available
Zn²⁺Data not availableData not available
Fe²⁺Data not availableData not available
Ni²⁺Data not availableData not available

Impact of DL-Stereochemistry on Biological Recognition and Function

Comparative Analysis with L-Analogues of Hippuryl-Histidyl-Leucine

A direct comparative analysis of the biological activity between this compound and its pure L-stereoisomer (Bz-Gly-L-His-L-Leu-OH) is not documented in existing research. However, the principles of stereochemistry in peptide-receptor interactions provide a framework for understanding the potential differences.

Biological systems, such as enzymes and receptors, are chiral and typically exhibit a high degree of stereoselectivity. It is widely recognized that the L-configuration of amino acids is overwhelmingly preferred in natural biological processes. The introduction of D-amino acids into a peptide sequence can profoundly alter its three-dimensional structure. This, in turn, can affect its ability to bind to its biological target.

For instance, Hippuryl-Histidyl-Leucine (HHL) is a known substrate for Angiotensin-Converting Enzyme (ACE). ACE demonstrates a strong preference for substrates composed entirely of L-amino acids. Therefore, it is highly probable that the L-analogue of Bz-Gly-His-Leu would be a more potent substrate or inhibitor of ACE compared to the DL-diastereomeric mixture. The presence of D-histidine and D-leucine would likely disrupt the necessary conformational fit within the enzyme's active site.

Peptide Analogue Target Receptor/Enzyme Binding Affinity (e.g., Ki) Biological Activity (e.g., IC50)
This compoundData not availableData not availableData not available
Bz-Gly-L-His-L-Leu-OHData not availableData not availableData not available

Implications of Diastereomeric Mixtures in Peptide Design

The use of diastereomeric mixtures like this compound in peptide design has several important implications. While often resulting from a non-stereospecific synthesis, which can be more cost-effective, these mixtures present challenges in terms of characterization and biological activity.

The presence of multiple stereoisomers means that the observed biological effect is an aggregate of the activities of each individual isomer. It is possible that one isomer is highly active, while others are inactive or even antagonistic. This can complicate the interpretation of structure-activity relationships.

However, the inclusion of D-amino acids can also be a deliberate strategy in peptide design. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. This can lead to a significantly longer biological half-life. Furthermore, the altered conformation of peptides with D-amino acids can sometimes lead to novel or enhanced biological activities that are not observed with the all-L counterparts. For example, a diastereomeric peptide might exhibit a different receptor binding profile or improved membrane permeability.

Computational and Theoretical Studies of Bz Gly Dl His Dl Leu Oh.h2o

Molecular Docking Simulations of Bz-Gly-DL-His-DL-Leu-OH.H2O with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This technique is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, with a protein of interest. Such predictions are foundational for understanding the potential mechanism of action and for guiding further experimental studies. The benzoyl group, along with the peptide's amino acid residues—glycine (B1666218), histidine, and leucine (B10760876)—present a unique combination of aromatic, flexible, and interactive moieties that can engage with a variety of protein binding sites.

The prediction of binding conformations involves sampling a multitude of possible orientations of the flexible this compound molecule within the binding pocket of a target protein. Docking algorithms explore the rotational and translational degrees of freedom of the ligand and the flexibility of the protein's side chains to identify the most energetically favorable binding pose.

For this compound, it is anticipated that the N-terminal benzoyl group would preferentially occupy a hydrophobic pocket within a target protein's binding site, owing to its aromatic and nonpolar nature. The peptide backbone can form crucial hydrogen bonds with the protein, while the side chains of histidine and leucine play significant roles in specificity. The imidazole (B134444) ring of histidine can act as both a hydrogen bond donor and acceptor, and can participate in pi-stacking interactions. The isobutyl side chain of leucine is expected to contribute to hydrophobic interactions, further anchoring the peptide in the binding site. The glycine residue, lacking a side chain, imparts significant conformational flexibility to the peptide backbone, allowing it to adapt to the topology of the binding site.

A hypothetical docking study of this compound with a target protein, such as a metalloprotease, might reveal a binding mode where the benzoyl group is buried in a hydrophobic cleft, the peptide backbone forms hydrogen bonds with the protein's main chain, and the histidine side chain coordinates with a metal ion in the active site, while the leucine side chain engages in van der Waals interactions with nonpolar residues.

A critical output of molecular docking simulations is the estimation of the binding affinity, which quantifies the strength of the interaction between the ligand and its target. nih.gov This is typically expressed as a binding energy, with more negative values indicating a stronger interaction. Scoring functions within the docking software calculate this energy by summing up the contributions from various types of interactions, including electrostatic, van der Waals, and hydrogen bonding.

Below is an interactive data table illustrating hypothetical binding affinities and the primary interactions of this compound with several classes of protein targets.

Target Protein ClassPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Zinc Metalloprotease-8.5Histidine coordination with Zinc, Benzoyl group in hydrophobic pocket, Hydrogen bonds from peptide backbone.
Serine Protease-7.2Hydrogen bond between Histidine and catalytic serine, Leucine in S2 pocket, Benzoyl group in S1 pocket.
G-protein coupled receptor (GPCR)-9.1Aromatic stacking of Benzoyl group, Salt bridge involving Histidine, Hydrophobic interactions of Leucine.
Nuclear Receptor-7.8Hydrophobic interactions with Benzoyl and Leucine groups, Hydrogen bonds with peptide backbone.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior of the molecule and its complex with a protein. americanpeptidesociety.orgnih.gov By simulating the motions of atoms over time, MD can provide insights into the conformational flexibility of this compound, the stability of its protein complexes, and the explicit role of water molecules in these interactions.

The conformational landscape of a peptide describes the full range of three-dimensional structures it can adopt. nih.govnih.gov For this compound, this landscape is shaped by the rotational freedom around the single bonds of its backbone and side chains. The glycine residue, with its minimal side chain, confers a high degree of local flexibility, allowing the peptide backbone to sample a wide range of dihedral angles. nih.govmdpi.com In contrast, the bulkier side chains of histidine and leucine will have more restricted, preferred conformations (rotamers).

MD simulations can explore this conformational space, identifying the most stable and frequently occurring conformations. ethz.chpnas.org Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule, for instance, by calculating the root-mean-square fluctuation (RMSF) of each atom. It would be expected that the glycine region of the peptide would exhibit higher RMSF values, indicating greater flexibility.

A hypothetical analysis of a long-term MD simulation of this compound in solution might reveal several distinct conformational clusters, as summarized in the table below.

Conformational ClusterPopulation (%)Key Features
Extended45Linear arrangement of the peptide backbone.
Bent (Turn-like)35A turn structure centered around the Gly-His residues.
Compact20Benzoyl group folded back towards the peptide chain.

MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by molecular docking. frontiersin.org A simulation initiated with the docked pose can reveal whether the ligand remains stably bound in the binding site or if it dissociates over time. The stability is typically evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. A low and stable RMSD over the course of the simulation suggests a stable complex.

Furthermore, MD simulations allow for the detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the target protein. The persistence of these interactions over time is a strong indicator of a stable binding mode. For instance, a simulation might show that a key hydrogen bond between the histidine side chain and a protein residue is maintained for over 90% of the simulation time, signifying its importance for the stability of the complex.

The explicit consideration of water molecules in MD simulations is critical for accurately modeling biological systems. nih.govaip.orgpnas.org Water plays a multifaceted role in the structure, dynamics, and interactions of peptides and proteins. The ".H2O" in the chemical formula of the compound indicates a molecule of water is present in the crystal structure, and the behavior of this and surrounding water molecules is important.

In MD simulations, the hydration shell, the layer of water molecules immediately surrounding the peptide, is of particular interest. The dynamics of these water molecules are often slower than those in the bulk solvent, and they can significantly influence the conformational preferences of the peptide. nih.gov Water molecules can also play a direct role in peptide-protein binding by forming "water bridges," where a single water molecule forms hydrogen bonds with both the peptide and the protein, thereby mediating their interaction. acs.org For a molecule like this compound, with its multiple hydrogen bond donors and acceptors, the role of water in mediating its interactions with a protein target is likely to be significant. An MD simulation could quantify the number and lifetime of such water bridges, providing a more complete picture of the binding event.

Quantum Chemical (QC) Calculations on this compound Fragments

Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful tools for investigating the electronic structure and properties of molecules. Due to the computational cost of these methods, it is often practical to study fragments of a larger molecule like this compound. These fragments can include the individual amino acid residues (Glycine, Histidine, Leucine), the benzoyl (Bz) capping group, and di- or tri-peptide segments.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. By solving the Kohn-Sham equations, DFT can provide valuable information about the distribution of electrons within a molecule, which in turn dictates its reactivity.

Key electronic properties that can be calculated for fragments of this compound include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density reveals regions of high and low electron concentration. The electrostatic potential (ESP) map illustrates the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: These descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. Important descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

The benzoyl group, with its aromatic ring, is expected to influence the electronic properties of the N-terminus of the peptide. The imidazole ring of histidine is a key site for potential protonation and metal ion coordination, and its reactivity can be finely tuned by its local environment. Leucine's bulky, non-polar side chain will primarily contribute to hydrophobic interactions.

Table 1: Illustrative Global Reactivity Descriptors for this compound Fragments (Calculated using DFT)

FragmentHOMO (eV)LUMO (eV)Energy Gap (eV)Electronegativity (χ)Chemical Hardness (η)Electrophilicity Index (ω)
Benzoyl-Glycine-7.2-0.86.44.03.22.50
Histidine-6.5-0.56.03.53.02.04
Leucine-7.8-1.26.64.53.33.07

Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations. Actual values would require specific DFT calculations to be performed.

Quantum chemical calculations are invaluable for studying reaction mechanisms by determining the energies of reactants, products, transition states, and intermediates. For a peptide like this compound, potential reactions of interest include peptide bond hydrolysis, enzymatic cleavage, or reactions involving the side chains.

By calculating the potential energy surface for a given reaction, it is possible to identify the lowest energy pathway and the activation energies for each step. This provides a detailed understanding of the reaction kinetics. For instance, the hydrolysis of a peptide bond proceeds through a tetrahedral intermediate. QC calculations can determine the stability of this intermediate and the energy barriers for its formation and breakdown.

The imidazole ring of the histidine residue can participate in various reactions, acting as a general acid or base catalyst. Computational studies can elucidate the energetics of proton transfer to and from the imidazole ring, which is often a critical step in enzymatic reactions.

Table 2: Illustrative Energetic Profile for the Hydrolysis of a Gly-His Peptide Bond Fragment

SpeciesRelative Energy (kcal/mol)
Reactants (Peptide + H₂O)0.0
Transition State 1 (Formation of tetrahedral intermediate)+25.3
Tetrahedral Intermediate+12.1
Transition State 2 (Cleavage of C-N bond)+18.5
Products (Carboxylic acid + Amine)-5.7

Note: This table provides an example of the kind of energetic data obtained from QC calculations for a reaction mechanism. The values are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Analogues

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For peptide analogues of this compound, QSAR can be a powerful tool for designing new molecules with enhanced inhibitory activity against a specific enzyme.

The development of a QSAR model involves several key steps:

Data Set: A series of peptide analogues with varying structures and their corresponding experimentally measured enzyme inhibitory activities (e.g., IC₅₀ or Kᵢ values) are required.

Molecular Descriptors: A wide range of numerical descriptors that characterize the structural, physicochemical, and electronic properties of the peptides are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) are used to build a mathematical model that correlates the descriptors with the biological activity.

Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For analogues of this compound, modifications could be made to the N-terminal benzoyl group, the amino acid sequence, or the C-terminus. The goal of the QSAR model would be to predict the enzyme inhibition of new, unsynthesized analogues.

A significant outcome of a successful QSAR study is the identification of the most important molecular descriptors that influence the biological activity. These key descriptors provide insights into the structural features that are crucial for effective enzyme inhibition.

For peptide inhibitors, important descriptors often relate to:

Steric Properties: The size and shape of the peptide and its side chains can influence how well it fits into the enzyme's binding pocket.

Electronic Properties: The distribution of charges, dipole moment, and the ability to form hydrogen bonds are often key determinants of binding affinity.

By understanding which descriptors are most influential, medicinal chemists can rationally design new peptide analogues with improved inhibitory potency. For example, if a QSAR model indicates that increased hydrophobicity at a particular position is correlated with higher activity, new analogues could be synthesized with more hydrophobic amino acids at that position.

Table 3: Example of Key Descriptors in a Hypothetical QSAR Model for Peptide Enzyme Inhibitors

DescriptorDescriptionCorrelation with Activity
LogPA measure of hydrophobicity.Positive
Molecular VolumeThe volume of the molecule.Negative
Number of H-bond donorsThe number of hydrogen bond donating groups.Positive
LUMO EnergyThe energy of the Lowest Unoccupied Molecular Orbital.Negative

Note: This table illustrates the type of output from a QSAR analysis, highlighting the descriptors that are found to be important for predicting biological activity. The correlations are hypothetical.

Q & A

Q. How can researchers design a replication study to address conflicting reports on the metal-binding properties of Bz-Gly-DL-His-DL-Leu-OH·H₂O?

  • Methodological Answer :
  • Reproduce protocols from high-impact studies, ensuring identical buffer conditions and metal ion sources (e.g., ZnCl₂ vs. ZnSO₄).
  • Use isothermal titration calorimetry (ITC) to measure binding constants (Kd).
  • Publish raw data and analysis scripts in open-access repositories (e.g., Zenodo) to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.